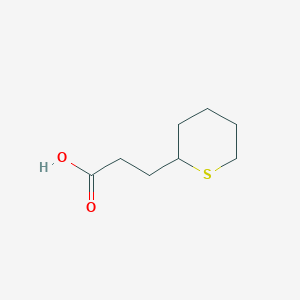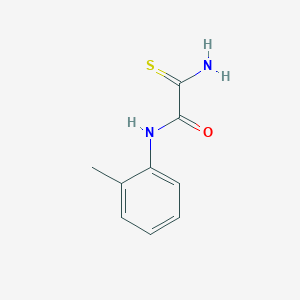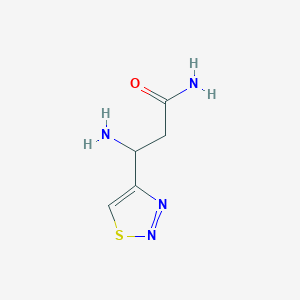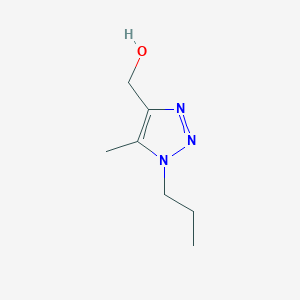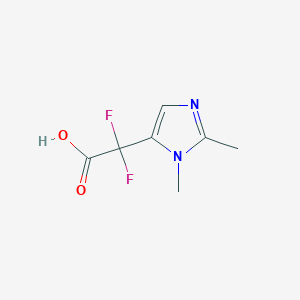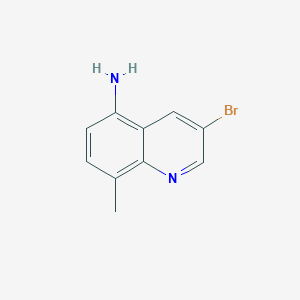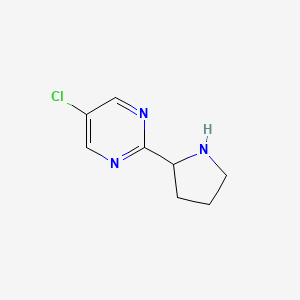
5-Chloro-2-(pyrrolidin-2-YL)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(pyrrolidin-2-YL)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 5-position and a pyrrolidinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(pyrrolidin-2-YL)pyrimidine typically involves the reaction of 5-chloropyrimidine with pyrrolidine under specific conditions. One common method includes:
Starting Materials: 5-chloropyrimidine and pyrrolidine.
Reaction Conditions: The reaction is often carried out in a suitable solvent such as ethanol or acetonitrile, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(pyrrolidin-2-YL)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrrolidinyl group can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrrolidinyl group.
Cyclized Products: Complex heterocyclic compounds formed through cyclization reactions.
Scientific Research Applications
5-Chloro-2-(pyrrolidin-2-YL)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used to study its interactions with biological targets such as enzymes and receptors.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 5-Chloro-2-(pyrrolidin-2-YL)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity and selectivity towards these targets, leading to modulation of their activity. The chloro group can also play a role in the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler analog with a chloro group at the 2-position.
5-Bromo-2-(pyrrolidin-2-YL)pyrimidine: Similar structure with a bromo group instead of a chloro group.
2-(Pyrrolidin-1-yl)pyrimidine: Lacks the chloro substitution but retains the pyrrolidinyl group
Uniqueness
5-Chloro-2-(pyrrolidin-2-YL)pyrimidine is unique due to the combination of the chloro and pyrrolidinyl groups, which can confer distinct chemical and biological properties. This combination can enhance the compound’s reactivity and its potential as a pharmacophore in drug design.
Properties
CAS No. |
944901-10-4 |
|---|---|
Molecular Formula |
C8H10ClN3 |
Molecular Weight |
183.64 g/mol |
IUPAC Name |
5-chloro-2-pyrrolidin-2-ylpyrimidine |
InChI |
InChI=1S/C8H10ClN3/c9-6-4-11-8(12-5-6)7-2-1-3-10-7/h4-5,7,10H,1-3H2 |
InChI Key |
USKFNALSRMYUJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


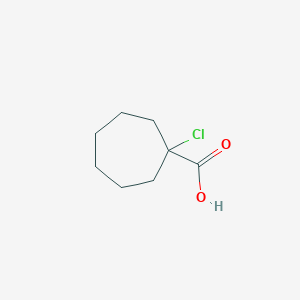
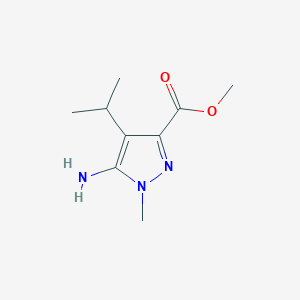
![N-{2-[(propan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13302221.png)

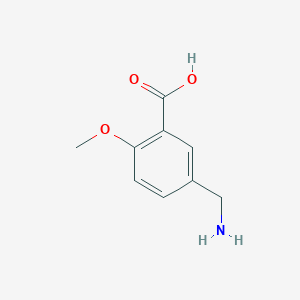
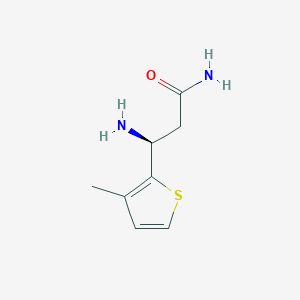
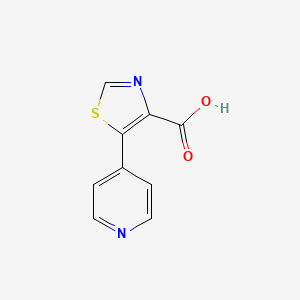
![4-(3-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302255.png)
